molecular formula C15H18ClNO3 B1298370 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester CAS No. 333780-20-4

4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B1298370
CAS RN: 333780-20-4
M. Wt: 295.76 g/mol
InChI Key: BKWXQGFYAOETKH-UHFFFAOYSA-N
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Description

“4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a 6,7-dihydro-1H-indole ring, which is a prevalent moiety in selected alkaloids . The compound also contains a carboxylic acid ethyl ester group .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties, including its melting point, boiling point, and density . Its molecular formula and molecular weight are also known .

Scientific Research Applications

Proteomics Research

This compound is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Preparation of Biologically Active Compounds

The compound is used as a reactant for the preparation of various biologically active compounds . These include CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .

Anti-HIV-1 Agents

Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 properties . This compound could potentially be used in the synthesis of such derivatives.

Organic Building Blocks

This compound is used as an organic building block in various chemical reactions . Organic building blocks are used in the construction of complex organic compounds, including pharmaceuticals, polymers, and dyes.

Heterocyclic Chemistry

The compound is used in heterocyclic chemistry . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are seen in many areas of chemistry and biology, as they often possess significant biological activity.

Future Directions

The future directions for this compound are not specified in the available resources. Given its use in pharmaceutical testing , it’s likely that future research could explore its potential applications in medicine.

properties

IUPAC Name

ethyl 4-chloro-5-formyl-3,6,6-trimethyl-1,7-dihydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-5-20-14(19)13-8(2)11-10(17-13)6-15(3,4)9(7-18)12(11)16/h7,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWXQGFYAOETKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(C(=C2Cl)C=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354721
Record name 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333780-20-4
Record name 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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